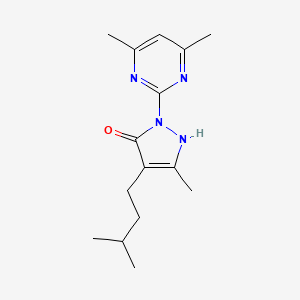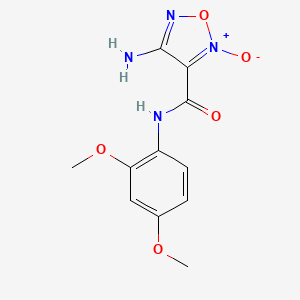
1-(4,6-dimethyl-2-pyrimidinyl)-4-isopentyl-3-methyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-dimethyl-2-pyrimidinyl)-4-isopentyl-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound that features both pyrimidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethyl-2-pyrimidinyl)-4-isopentyl-3-methyl-1H-pyrazol-5-ol can be achieved through several methods. One common approach involves the reaction of 4,6-dimethyl-2-pyrimidinylhydrazones with various acetophenones using the Vilsmeier-Haack reagent (POCl3/DMF) under controlled conditions . This method typically involves stirring the reactants at a temperature of 50°-60°C for about 2 hours, yielding the desired product in moderate to high yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethyl-2-pyrimidinyl)-4-isopentyl-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4,6-dimethyl-2-pyrimidinyl)-4-isopentyl-3-methyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethyl-2-pyrimidinyl)-4-isopentyl-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(4,6-dimethyl-2-pyrimidinyl)-1,3,4-oxadiazole-2-thione: Similar in structure but contains an oxadiazole ring instead of a pyrazole ring.
N-4,6-dimethyl-2-pyrimidinylimidazole: Contains an imidazole ring and is used in similar applications.
Uniqueness
1-(4,6-dimethyl-2-pyrimidinyl)-4-isopentyl-3-methyl-1H-pyrazol-5-ol is unique due to its specific combination of pyrimidine and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H22N4O |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(3-methylbutyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H22N4O/c1-9(2)6-7-13-12(5)18-19(14(13)20)15-16-10(3)8-11(4)17-15/h8-9,18H,6-7H2,1-5H3 |
InChI Key |
SVDQGUSDBZRXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C(=C(N2)C)CCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-adamantyloxy)ethyl]-4-tert-butyl-N-methylbenzenesulfonamide](/img/structure/B11489000.png)
![Methyl 1-{2-[4-(dimethylsulfamoyl)benzamido]benzenesulfonyl}pyrrolidine-2-carboxylate](/img/structure/B11489004.png)
![Tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl 4-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B11489005.png)
![3-(4-Fluorophenyl)-5-oxo-7-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11489008.png)

![ethyl {4-bromo-2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]phenoxy}acetate](/img/structure/B11489021.png)
![5-(furan-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11489027.png)
![3,4,5-triethoxy-N-[4-(pyridine-4-carbonyl)phenyl]benzamide](/img/structure/B11489028.png)
![methyl 8-chloro-4-(diethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11489030.png)
![2,4-difluoro-1,3-di(morpholin-4-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11489039.png)
![1-(3,4-dichlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B11489047.png)
![4-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11489060.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(7-chloroquinolin-4-yl)thio]ethanone](/img/structure/B11489061.png)
![8-(4-chlorophenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489063.png)
